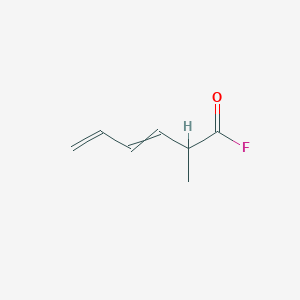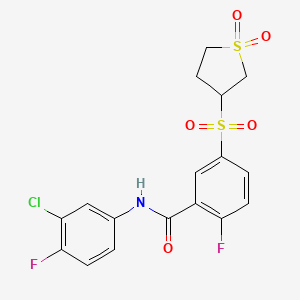
(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid is a complex organic compound that features a brominated indole moiety and a piperazine ring with a formyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid typically involves multiple steps. One common approach starts with the bromination of indole to obtain 6-bromoindole. This intermediate is then subjected to a series of reactions to introduce the piperazine ring and the formyl group. The final step involves the acylation of the piperazine derivative with acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: The major product would be this compound.
Reduction: The major product would be (6-bromo-1H-indol-3-yl)(4-hydroxymethylpiperazin-1-yl)acetic acid.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted indole derivatives.
Aplicaciones Científicas De Investigación
(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of brominated indole derivatives on biological systems.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The brominated indole moiety may play a role in binding to these targets, while the piperazine ring could influence the compound’s overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
6-bromoindole: A simpler compound that lacks the piperazine and formyl groups.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
(4-formylpiperazin-1-yl)acetic acid: A compound that lacks the brominated indole moiety.
Uniqueness
(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid is unique due to the combination of its brominated indole and piperazine moieties
Propiedades
Fórmula molecular |
C15H16BrN3O3 |
|---|---|
Peso molecular |
366.21 g/mol |
Nombre IUPAC |
2-(6-bromo-1H-indol-3-yl)-2-(4-formylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C15H16BrN3O3/c16-10-1-2-11-12(8-17-13(11)7-10)14(15(21)22)19-5-3-18(9-20)4-6-19/h1-2,7-9,14,17H,3-6H2,(H,21,22) |
Clave InChI |
HWXZZRRUZCGHGC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C=O)C(C2=CNC3=C2C=CC(=C3)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12624271.png)
![5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate](/img/structure/B12624290.png)


![1-deoxy-1-{methyl[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12624322.png)


![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B12624333.png)
![1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624336.png)
![N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide](/img/structure/B12624337.png)
![(3aR,4R,4aR,7aS,8R,8aR)-6-(3-chloro-4-fluorophenyl)-3-(2,4-dimethoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12624344.png)
![5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine](/img/structure/B12624354.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-](/img/structure/B12624356.png)
![4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid](/img/structure/B12624358.png)
